(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
CAS Number: 1107658-78-5
Introduction: The Strategic Importance of Chiral Pyrrolidinols in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2] Among the vast landscape of pyrrolidine-based building blocks, chiral 3-hydroxypyrrolidines, and specifically their substituted derivatives like (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, have emerged as invaluable assets for medicinal chemists. The stereochemical integrity of these molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles, efficacy, and toxicity.[2]
This technical guide provides an in-depth exploration of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, a key chiral intermediate in the synthesis of complex bioactive molecules. We will delve into its physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a strategic building block in drug development programs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock of successful process development and medicinal chemistry campaigns. The key properties of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1107658-78-5 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [3][5] |
| Storage Temperature | Room Temperature | [5] |
| InChI Key | YPSDRILWPNPXQJ-JBUOLDKXSA-N | N/A |
| SMILES | C[C@H]1CCN1.Cl | [3] |
The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The presence of both a hydroxyl and a secondary amine group provides two key points for further chemical modification, allowing for the facile introduction of diverse functionalities.
Stereoselective Synthesis: A Conceptual Workflow
The synthesis of enantiomerically pure substituted pyrrolidinols is a cornerstone of modern asymmetric synthesis. While numerous methods exist for the construction of the pyrrolidine ring, the stereoselective synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically relies on the use of a chiral starting material to control the stereochemistry of the final product. A common and effective strategy involves starting from a readily available chiral precursor, such as L-proline or a derivative thereof.
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. This workflow is a composite of established principles in pyrrolidine synthesis and is intended to be illustrative rather than a definitive protocol.[6]
Caption: Conceptual workflow for the stereoselective synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride.
Experimental Protocol: A Plausible Synthetic Approach
The following is a detailed, step-by-step methodology that represents a plausible route for the synthesis of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, based on established chemical transformations in pyrrolidine chemistry.
Step 1: N-Protection and Esterification of a Chiral Precursor
-
To a solution of a suitable N-protected trans-4-hydroxy-L-proline in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an alcohol (e.g., methanol or ethanol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Step 2: Oxidation of the Hydroxyl Group
-
Dissolve the protected hydroxyproline ester in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents) at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting ketone by column chromatography.
Step 3: Stereoselective Introduction of the Methyl Group
-
Dissolve the ketone intermediate in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add a methylating agent (e.g., methylmagnesium bromide or a methylcuprate reagent) dropwise. The choice of reagent and reaction conditions is critical for achieving the desired stereoselectivity.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.
Step 4: Deprotection and Salt Formation
-
Dissolve the methylated intermediate in a suitable solvent.
-
Perform a deprotection step to remove the N-protecting group (e.g., catalytic hydrogenation for a Cbz group or acidic treatment for a Boc group).
-
After deprotection, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride.
Analytical Characterization: Ensuring Quality and Stereochemical Purity
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure. Key features to look for in the ¹H NMR spectrum include the signals corresponding to the methyl group, the protons on the pyrrolidine ring, and the hydroxyl and amine protons. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
Chromatographic Analysis: The Key to Stereochemical Purity
The most critical analytical challenge for this compound is the confirmation of its diastereomeric and enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7]
A Typical Chiral HPLC Workflow:
Caption: A typical workflow for the analysis of stereochemical purity using chiral HPLC.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating pyrrolidine derivatives.[8]
-
Mobile Phase: A systematic screening of different mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile) is necessary to achieve optimal separation.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer may be necessary.
Applications in Drug Development: A Versatile Chiral Building Block
The true value of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride lies in its application as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The defined stereochemistry at the C3 and C5 positions allows for the precise construction of complex molecules with specific three-dimensional architectures, which is often a prerequisite for potent and selective biological activity.
The pyrrolidine scaffold is a common feature in drugs targeting a wide range of therapeutic areas, including:
-
Antiviral Agents: Many antiviral drugs, particularly those targeting hepatitis C virus (HCV), incorporate proline or its derivatives.[1]
-
Anticancer Agents: The pyrrolidine ring is found in numerous compounds with anticancer activity.[2]
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyrrolidine ring can be tuned to achieve blood-brain barrier penetration, making it a valuable scaffold for CNS-acting drugs.[2]
The (3S,5R) stereochemistry of this particular building block can impart specific conformational constraints on the final molecule, influencing its binding to target proteins. Structure-activity relationship (SAR) studies often reveal that even minor changes in the stereochemistry of a pyrrolidine substituent can lead to dramatic changes in biological activity.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. Based on the available data for this and structurally related compounds, the following safety and handling guidelines are recommended.[5][10]
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, coupled with the synthetic handles provided by the hydroxyl and amine functionalities, makes it a strategic asset in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the creation of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride will undoubtedly increase.
References
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. (2005). PubMed. Retrieved January 18, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Buy (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (EVT-1745579) | 1107658-78-5. (n.d.). Evidentic. Retrieved January 18, 2026, from [Link]
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5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]
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(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Structure Activity Relationships. (n.d.). Drug Design. Retrieved January 18, 2026, from [Link]
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Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved January 18, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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